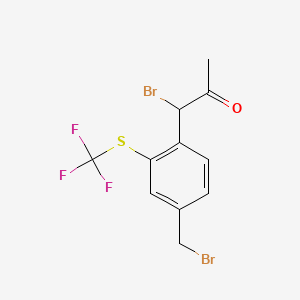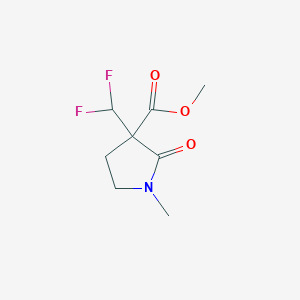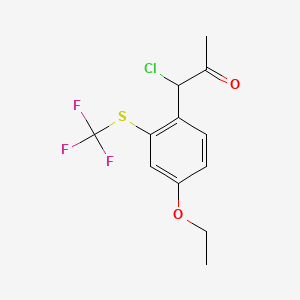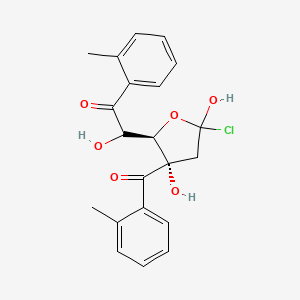![molecular formula C42H66O16 B14045868 (2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B14045868.png)
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Esculentoside A is a saponin compound isolated from the roots of the plant Phytolacca esculenta. It is known for its various biological activities, including anti-inflammatory, anti-cancer, and immune-modulating effects . The chemical structure of Esculentoside A is characterized by a triterpenoid backbone with sugar moieties attached, making it a glycoside.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of Esculentoside A typically involves extraction from the roots of Phytolacca esculenta. The roots are dried, powdered, and subjected to solvent extraction using methanol or ethanol. The extract is then purified using chromatographic techniques to isolate Esculentoside A .
Industrial Production Methods
Industrial production of Esculentoside A follows similar extraction and purification processes but on a larger scale. The use of high-performance liquid chromatography (HPLC) and other advanced purification methods ensures the high purity of the compound .
Analyse Des Réactions Chimiques
Types of Reactions
Esculentoside A undergoes various chemical reactions, including:
Oxidation: Esculentoside A can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the triterpenoid backbone.
Substitution: Substitution reactions can occur at the sugar moieties or the triterpenoid backbone.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of Esculentoside A, and substituted glycosides .
Applications De Recherche Scientifique
Esculentoside A has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying glycoside chemistry and triterpenoid synthesis.
Medicine: It has shown potential in treating inflammatory diseases, liver injury, and certain types of cancer
Industry: Esculentoside A is explored for its potential use in developing anti-inflammatory and anti-cancer drugs
Mécanisme D'action
Esculentoside A exerts its effects through various molecular targets and pathways:
Anti-inflammatory Effects: It inhibits the activation of nuclear factor kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, reducing the production of pro-inflammatory cytokines
Anti-oxidative Stress: It reduces oxidative stress by upregulating antioxidant enzymes and downregulating reactive oxygen species (ROS) production.
Comparaison Avec Des Composés Similaires
Esculentoside A is compared with other similar compounds, such as:
Esculentoside B: Another saponin from Phytolacca esculenta with similar anti-inflammatory properties.
Esculentoside H: Known for its cytotoxic activity against cancer cells.
Jaligonic Acid: A triterpenoid with anti-inflammatory and antimicrobial activities.
Esculentoside A is unique due to its specific molecular structure and the combination of biological activities it exhibits, making it a valuable compound for various scientific and medical applications.
Propriétés
Formule moléculaire |
C42H66O16 |
|---|---|
Poids moléculaire |
827.0 g/mol |
Nom IUPAC |
(2R,4aR,6aR,6aS,6bR,8aR,9R,10R,11S,12aR,14bS)-10-[(2S,3R,4R,5R)-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-11-hydroxy-9-(hydroxymethyl)-2-methoxycarbonyl-2,6a,6b,9,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C42H66O16/c1-37(36(53)54-6)11-13-42(35(51)52)14-12-40(4)20(21(42)15-37)7-8-26-38(2)16-22(45)32(39(3,19-44)25(38)9-10-41(26,40)5)58-33-30(49)28(47)24(18-55-33)57-34-31(50)29(48)27(46)23(17-43)56-34/h7,21-34,43-50H,8-19H2,1-6H3,(H,51,52)/t21-,22-,23+,24+,25+,26+,27+,28-,29-,30+,31+,32-,33-,34-,37+,38-,39-,40+,41+,42-/m0/s1 |
Clé InChI |
ZMXKPCHQLHYTHY-OASSVJKSSA-N |
SMILES isomérique |
C[C@]1(CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@@H]([C@@H]([C@@]5(C)CO)O[C@H]6[C@@H]([C@H]([C@@H](CO6)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)C)[C@@H]2C1)C)C(=O)O)C(=O)OC |
SMILES canonique |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(C)CO)OC6C(C(C(CO6)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)C)C2C1)C)C(=O)O)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



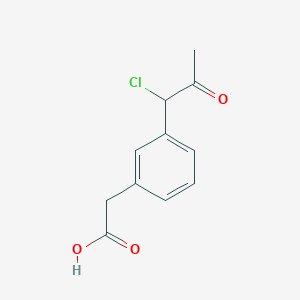

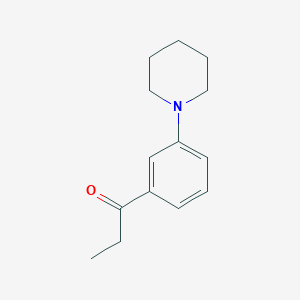
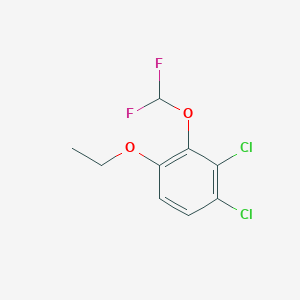
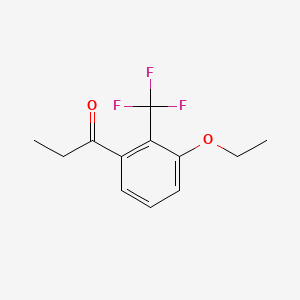
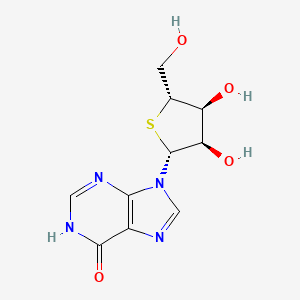
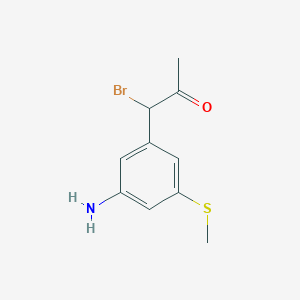
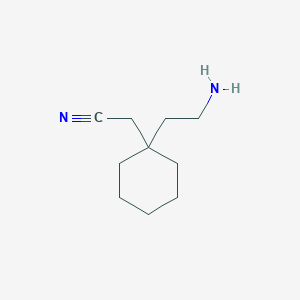
![(2R,3R,4S,5S,6R)-2-[4-[(1R,2S,4S,8S,9S,12S,13S,16S,18R)-16-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-6-en-6-yl]-2-methylbutoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14045848.png)
